molecular formula C11H7N3O B3353027 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-10-5

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Katalognummer: B3353027
CAS-Nummer: 52240-10-5
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: HEKNIPLMGLOMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H7N3O It is known for its unique structure, which includes a pyridazinone ring fused to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to yield the desired pyridazinone derivative . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridazinone moiety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyridazine ring can enhance its efficacy against specific tumors, suggesting a pathway for developing new chemotherapeutic agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Material Science

Polymer Composites
In material science, this compound has been used as a building block in the synthesis of polymer composites. The incorporation of this compound into polymer matrices improves thermal stability and mechanical properties. Research indicates that these composites can be utilized in high-performance applications such as aerospace and automotive industries .

Computational Studies

Molecular Docking and Simulation
Computational studies involving this compound have provided insights into its interaction with biological targets. Molecular docking simulations reveal that this compound can effectively bind to specific receptors involved in disease pathways, indicating its potential as a lead compound for drug development .

Density Functional Theory (DFT) Analysis
DFT calculations have been employed to explore the electronic properties of this compound. These studies help in understanding the behavior of the compound under different conditions and can guide further modifications to enhance its biological activity .

Case Studies

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Polymer CompositesEnhanced thermal stability and mechanical properties in composites
Molecular DockingEffective binding to disease-related receptors
DFT AnalysisInsights into electronic properties and potential modifications

Wirkmechanismus

The mechanism of action of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C11H7N3OC_{11}H_7N_3O, with a molecular weight of 197.19 g/mol. The compound features a pyridazinone moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
CAS Number52240-08-1
StructureChemical Structure

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a docking study revealed that the compound has a binding affinity of -5.69 kcal/mol with target proteins involved in cancer proliferation pathways . This suggests potential as an anticancer agent by inhibiting these pathways.

Phosphodiesterase Inhibition

Research has highlighted the role of phosphodiesterase (PDE) inhibitors in treating inflammatory diseases and cancers. Compounds with similar structures have shown efficacy as PDE4 inhibitors, which play a crucial role in regulating cyclic AMP levels in cells. Increased cyclic AMP can lead to reduced inflammation and improved cellular responses .

In vitro studies demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on PDE activity . This suggests that this compound may share similar mechanisms.

Computational Studies

Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and stability of this compound. The highest stabilization energy was calculated at 39.53 kcal/mol, suggesting favorable interactions within biological systems .

Eigenschaften

IUPAC Name

4-(6-oxo-1H-pyridazin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-1-3-9(4-2-8)10-5-6-11(15)14-13-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNIPLMGLOMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598672
Record name 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52240-10-5
Record name 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 19.20 g. portion of 6-(p-bromophenyl)-3(2H)-pyridazinone is mixed with 9.10 g. of cuprous cyanide in 70 ml. of dimethylformamide and stirred at reflux temperature for 12 hours. The hot mixture is poured into a solution of 46 ml. of ethylenediamine in 230 ml. of water. The mixture is stirred at ice-bath temperature for 30 minutes and the solid is separated by filtration. A second crop forms in the filtrate which is collected and added to the first crop which is then washed with water yielding 6-(p-cyanophenyl)-3(2H)-pyridazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

50 g of 4-acetylbenzonitrile is converted into the pyridazinone in accordance with GWP 1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Reactant of Route 6
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.